molecular formula C19H21NO3 B11249325 N-(2,5-dimethylphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-(2,5-dimethylphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11249325
M. Wt: 311.4 g/mol
InChI Key: HMNVJDKJVSVPQI-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines a benzodioxepine ring with a carboxamide group, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-dimethylphenylamine with 8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid under specific conditions to form the desired carboxamide. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis might employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, can also be integrated into the production process to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring or other reactive sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,5-dimethylphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dimethylphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide stands out due to its benzodioxepine ring, which imparts unique chemical and physical properties

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C19H21NO3/c1-12-5-6-13(2)16(9-12)20-19(21)15-11-18-17(10-14(15)3)22-7-4-8-23-18/h5-6,9-11H,4,7-8H2,1-3H3,(H,20,21)

InChI Key

HMNVJDKJVSVPQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=C(C=C2C)OCCCO3

Origin of Product

United States

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